SB269652

描述

属性

IUPAC Name |

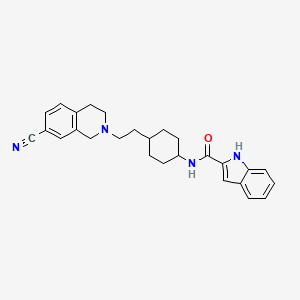

N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O/c28-17-20-5-8-21-12-14-31(18-23(21)15-20)13-11-19-6-9-24(10-7-19)29-27(32)26-16-22-3-1-2-4-25(22)30-26/h1-5,8,15-16,19,24,30H,6-7,9-14,18H2,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLGOAQPUQITLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=C(C=C3)C#N)NC(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SB269652: A Negative Allosteric Modulator of the Dopamine D3 Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB269652, initially identified as a competitive antagonist, has emerged as a pioneering tool compound in the study of dopamine D3 receptor (D3R) pharmacology. It is now characterized as a negative allosteric modulator (NAM) with a unique bitopic binding mechanism. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, the experimental protocols used for its characterization, and its mechanism of action at the D3R. The information is intended to support further research and drug development efforts targeting the dopaminergic system.

Introduction

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in motivation, cognition, and emotion. Its dysfunction has been linked to several neuropsychiatric disorders, including schizophrenia and substance use disorder. Consequently, the D3R is a significant target for therapeutic intervention. Allosteric modulation of GPCRs offers several advantages over traditional orthosteric ligands, including greater subtype selectivity and a ceiling effect that can enhance safety. This compound was the first compound to be identified as a NAM for the dopamine D2 and D3 receptors, making it a crucial pharmacological tool.[1][2][3][4] This guide synthesizes the current understanding of this compound's interaction with the D3R.

Pharmacological Profile of this compound

This compound exhibits a complex pharmacological profile, acting as a bitopic ligand that interacts with both the orthosteric binding site and a secondary, allosteric pocket on the D3R.[5] Its mechanism of negative allosteric modulation is proposed to occur across D3R dimers.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with dopamine receptors.

Table 1: Binding Affinity of this compound at Human Dopamine Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Cell Line | Reference |

| D3 | [3H]Spiperone | 1.3 | CHO | |

| D3 | [3H]Nemonapride | 0.8 | CHO | |

| D3 | [3H]this compound | ~1 | CHO | |

| D2L | [3H]Spiperone | 5.4 | CHO | |

| D1 | [3H]SCH23390 | >1000 | HEK293 | |

| D4 | [3H]Spiperone | >1000 | CHO |

Table 2: Functional Activity of this compound at the Human Dopamine D3 Receptor

| Assay Type | Agonist | IC50 (nM) | KB (nM) | αβ (Cooperativity) | Cell Line | Reference |

| ERK1/2 Phosphorylation | Dopamine | - | 776 | - | CHO | |

| Gαi3 activation | Dopamine | - | - | - | CHO | |

| GIRK Activation | Dopamine | 49,000 (co-application) | - | - | Oocytes |

Mechanism of Action

This compound functions as a bitopic NAM. Its 7-cyano-1,2,3,4-tetrahydroisoquinoline (7CN-THIQ) moiety binds to the orthosteric site, while the indole-2-carboxamide portion occupies a secondary, allosteric pocket. The allosteric effect is thought to be mediated across receptor dimers, where the binding of this compound to one protomer influences the binding and function of an orthosteric ligand at the adjacent protomer.

References

- 1. The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, this compound May Lead to a New Generation of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, this compound May Lead to a New Generation of Antipsychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Synthetic Pathway of SB269652: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB269652, or N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide, is a potent and selective dopamine D3 receptor antagonist.[1][2] Its unique pharmacological profile has made it a valuable tool in neuroscience research and a lead compound in the development of novel therapeutics for neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the strategic approach, experimental protocols, and key intermediates. The synthesis is a multi-step process culminating in the formation of an amide bond between two complex molecular fragments.

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Core Amine Intermediate: The construction of the central amine fragment, trans-4-[2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexylamine. This is the most complex part of the synthesis, involving the preparation of a substituted tetrahydroisoquinoline and a functionalized cyclohexane, followed by their coupling.

-

Preparation of the Indole Carboxylic Acid: The synthesis of 1H-indole-2-carboxylic acid, a readily accessible building block.

-

Final Amide Coupling: The crucial amide bond formation between the core amine intermediate and 1H-indole-2-carboxylic acid to yield the final product, this compound.

This guide will now detail the experimental protocols for each of these stages.

Experimental Protocols

Stage 1: Synthesis of the Core Amine Intermediate

The synthesis of trans-4-[2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexylamine is a linear sequence starting from commercially available materials. The following diagram illustrates the workflow for the preparation of this key intermediate.

Step 1.1: Synthesis of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid

To a solution of trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water is added sodium hydroxide (1.1 eq). The mixture is stirred until a clear solution is obtained. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is then acidified with 1M HCl and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Step 1.2: Synthesis of trans-tert-Butyl (4-(hydroxymethyl)cyclohexyl)carbamate

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Step 1.3: Synthesis of trans-tert-Butyl (4-((methylsulfonyloxy)methyl)cyclohexyl)carbamate

To a solution of trans-tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 1.4: Synthesis of trans-tert-Butyl (4-(cyanomethyl)cyclohexyl)carbamate

A solution of trans-tert-butyl (4-((methylsulfonyloxy)methyl)cyclohexyl)carbamate (1.0 eq) and sodium cyanide (NaCN, 1.5 eq) in dimethyl sulfoxide (DMSO) is heated at 80 °C for 4 hours. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 1.5: Synthesis of trans-tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate

trans-tert-Butyl (4-(cyanomethyl)cyclohexyl)carbamate (1.0 eq) is dissolved in methanol saturated with ammonia and hydrogenated over Raney Nickel at 50 psi for 12 hours. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to give the desired amine.

Step 1.6: Synthesis of trans-tert-Butyl (4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate

A mixture of trans-tert-butyl (4-(2-aminoethyl)cyclohexyl)carbamate (1.0 eq), 7-cyano-1,2,3,4-tetrahydroisoquinoline (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF) is heated at 90 °C for 12 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 1.7: Synthesis of trans-4-[2-(7-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexylamine (Core Amine Intermediate)

trans-tert-Butyl (4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate (1.0 eq) is dissolved in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is basified with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried and concentrated to yield the final core amine intermediate.

| Step | Reactant | Product | Yield (%) |

| 1.1 | trans-4-Aminocyclohexanecarboxylic acid | trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | ~95 |

| 1.2 | trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | trans-tert-Butyl (4-(hydroxymethyl)cyclohexyl)carbamate | ~85 |

| 1.3 | trans-tert-Butyl (4-(hydroxymethyl)cyclohexyl)carbamate | trans-tert-Butyl (4-((methylsulfonyloxy)methyl)cyclohexyl)carbamate | ~90 |

| 1.4 | trans-tert-Butyl (4-((methylsulfonyloxy)methyl)cyclohexyl)carbamate | trans-tert-Butyl (4-(cyanomethyl)cyclohexyl)carbamate | ~80 |

| 1.5 | trans-tert-Butyl (4-(cyanomethyl)cyclohexyl)carbamate | trans-tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate | ~90 |

| 1.6 | trans-tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate & 7-Cyano-1,2,3,4-tetrahydroisoquinoline | trans-tert-Butyl (4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate | ~70 |

| 1.7 | trans-tert-Butyl (4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate | trans-4-[2-(7-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexylamine | ~98 |

Table 1: Summary of yields for the synthesis of the core amine intermediate.

Stage 2: Preparation of 1H-Indole-2-carboxylic acid

1H-Indole-2-carboxylic acid is a commercially available starting material. Alternatively, it can be synthesized via various established methods, such as the Reissert indole synthesis. For the purpose of this guide, we will assume its commercial availability.

Stage 3: Final Amide Coupling to Yield this compound

The final step in the synthesis of this compound is the coupling of the core amine intermediate with 1H-indole-2-carboxylic acid. This is typically achieved using standard peptide coupling reagents.

Step 3.1: Synthesis of N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide (this compound)

To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). The mixture is stirred at room temperature for 15 minutes. A solution of trans-4-[2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexylamine (1.0 eq) in DMF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound as a solid.

| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Yield (%) |

| trans-4-[2-(7-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexylamine | 1H-Indole-2-carboxylic acid | HATU, DIPEA | This compound | ~75 |

Table 2: Summary of the final amide coupling reaction.

Conclusion

The synthesis of this compound is a challenging but well-documented process. This guide provides a detailed, step-by-step protocol for the preparation of this important pharmacological tool. The successful execution of this synthesis requires careful attention to reaction conditions and purification techniques. The modular nature of the synthesis allows for the potential generation of analogs by modifying either the core amine intermediate or the indole carboxylic acid fragment, paving the way for further structure-activity relationship studies and the development of novel therapeutic agents.

References

- 1. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-(( trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1 H)-yl)ethyl)cyclohexyl)-1 H-indole-2-carboxamide (this compound) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Selectivity of SB269652: A Technical Guide to its Interaction with D2 and D3 Dopamine Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the selective binding and functional activity of SB269652, a pivotal molecule in the study of dopamine D2 and D3 receptor pharmacology. Initially developed as a potent D3 receptor antagonist, this compound was later serendipitously identified as the first negative allosteric modulator (NAM) for both D2 and D3 receptors.[1] This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental protocols from seminal studies, and visualizes the complex molecular interactions and experimental workflows.

This compound exhibits a unique "bitopic" binding mode, concurrently engaging both the orthosteric binding site and a secondary, allosteric pocket on the receptor.[2][3] This mode of action is further complicated by its activity at receptor dimers, where it can allosterically modulate the adjacent receptor protomer.[2][3] Understanding the nuances of its selectivity is crucial for the development of next-generation therapeutics targeting dopaminergic systems with improved side-effect profiles.

Quantitative Analysis of this compound's Receptor Selectivity

The following tables summarize the binding affinity and functional potency of this compound for human dopamine D2 and D3 receptors, compiled from key in vitro studies. These values highlight the compound's nuanced selectivity profile.

| Receptor | Radioligand | Assay Type | Parameter | Value | Reference |

| D3 | [³H]this compound | Saturation Binding | K_D | ≈ 1 nM | |

| D2 | [³H]spiperone | Competition Binding | K_B | 416 nM | |

| D2 | [³H]spiperone | Saturation Binding | K_B | 933 nM |

Table 1: Binding Affinity of this compound for D2 and D3 Receptors. This table presents the equilibrium dissociation constant (K_D) and the inhibitor constant (K_B) of this compound, indicating its affinity for the respective receptors. A lower value signifies higher affinity.

| Receptor | Functional Assay | Parameter | Value | Cooperativity (α) | Reference |

| D2 | ERK1/2 Phosphorylation | K_B (functional affinity) | 776 nM | 0.06 (with dopamine) | |

| D2 | [³⁵S]GTPγS Binding | - | - | - | |

| D2 | cAMP Inhibition | - | - | - | |

| D3 | Gαi3 activation, ERK1/2 phosphorylation | Potent Blockade | - | - |

Table 2: Functional Potency and Cooperativity of this compound. This table outlines the functional activity of this compound in various downstream signaling assays. The functional affinity (K_B) and the cooperativity factor (α) with the endogenous ligand dopamine are presented. A cooperativity factor less than 1 indicates negative cooperativity.

Experimental Protocols

The characterization of this compound's selectivity has been achieved through a series of meticulous in vitro experiments. The following sections detail the methodologies employed in these key studies.

Radioligand Binding Assays

Radioligand binding assays are fundamental to determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (K_D, K_i, or K_B) of this compound for D2 and D3 receptors.

General Protocol:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L or D3 receptor are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation to isolate the receptor-containing fractions.

-

Saturation Binding ([³H]this compound):

-

Membranes are incubated with increasing concentrations of [³H]this compound to determine total binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol).

-

Specific binding is calculated by subtracting non-specific from total binding. The equilibrium dissociation constant (K_D) and the maximum number of binding sites (B_max) are determined by analyzing the saturation curve.

-

-

Competition Binding ([³H]spiperone or [³H]nemonapride):

-

Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]spiperone for D2, [³H]nemonapride for D3) and increasing concentrations of unlabeled this compound.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.

-

The inhibitor constant (K_i or K_B) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated downstream signaling pathways.

Objective: To characterize the functional antagonism and allosteric modulation of this compound at D2 and D3 receptors.

1. ERK1/2 Phosphorylation Assay:

-

Principle: D2 and D3 receptors are Gαi/o-coupled, and their activation typically leads to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

Protocol:

-

Cells expressing the target receptor are seeded in plates.

-

Cells are pre-incubated with various concentrations of this compound.

-

Cells are then stimulated with the agonist dopamine.

-

The reaction is stopped, and cell lysates are prepared.

-

The levels of phosphorylated ERK1/2 are quantified using techniques such as ELISA or Western blotting.

-

2. cAMP Inhibition Assay:

-

Principle: Activation of Gαi/o-coupled receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Protocol:

-

Cells are treated with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Cells are co-incubated with dopamine and varying concentrations of this compound.

-

The intracellular cAMP concentration is measured using commercially available kits (e.g., HTRF, ELISA).

-

3. [³⁵S]GTPγS Binding Assay:

-

Principle: G protein activation involves the exchange of GDP for GTP. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

-

Protocol:

-

Cell membranes are incubated with GDP, [³⁵S]GTPγS, an agonist (dopamine), and varying concentrations of this compound.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting after separating bound from free radioligand.

-

Signaling Pathways and Mechanism of Action

This compound's negative allosteric modulation of D2 and D3 receptors impacts their canonical Gαi/o-coupled signaling cascade. Its bitopic nature and influence on receptor dimers present a complex mechanism of action.

The bitopic binding of this compound, where one part of the molecule occupies the orthosteric site and another part engages an allosteric site, is thought to stabilize a receptor conformation that has a reduced affinity for the endogenous agonist, dopamine. Furthermore, in the context of receptor dimers, this compound binding to one protomer can allosterically inhibit the function of the adjacent protomer, adding another layer of complexity to its pharmacological profile.

Conclusion

This compound remains a critical tool for dissecting the pharmacology of D2 and D3 receptors. Its complex mode of action, characterized by bitopic binding and negative allosteric modulation, potentially across receptor dimers, offers a unique profile compared to traditional competitive antagonists. The data and methodologies presented in this guide provide a comprehensive foundation for researchers aiming to further explore the therapeutic potential of allosteric modulators in treating CNS disorders. The subtle differences in its affinity and functional effects at D2 versus D3 receptors continue to be an active area of investigation, promising new avenues for the design of more selective and effective drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, this compound May Lead to a New Generation of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

SB269652: A Technical Guide to its Role in Modulating G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB269652, or N-[(1r,4r)-4-[2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide, is a pioneering pharmacological tool that has redefined our understanding of G-protein coupled receptor (GPCR) modulation. Initially developed as a selective antagonist for the dopamine D3 receptor, it was later discovered to be the first negative allosteric modulator (NAM) for both dopamine D2 and D3 receptors.[1][2][3] Its unique mechanism of action, distinct from traditional orthosteric ligands, offers a promising avenue for the development of novel therapeutics for neuropsychiatric disorders like schizophrenia, with the potential for enhanced selectivity and a more favorable side-effect profile.[1][2]

This technical guide provides an in-depth examination of this compound's complex pharmacology, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and associated experimental workflows.

Core Mechanism of Action: Atypical Allostery and Bitopic Binding

This compound's interaction with dopamine D2 and D3 receptors is not a simple competitive antagonism. Instead, it operates through a sophisticated mechanism described as "atypical allosteric modulation."

-

Bitopic Nature : The molecule is a "bitopic" ligand, meaning it simultaneously engages two distinct sites on the receptor. Its structure consists of two key pharmacophores connected by a spacer:

-

A 7-cyano-tetrahydroisoquinoline (7CN-THIQ) moiety, which binds to the conventional orthosteric binding site (OBS) where the endogenous ligand dopamine binds.

-

An indole-2-carboxamide moiety, which extends into a less-conserved secondary binding pocket (SBP) , an allosteric site located at the extracellular ends of transmembrane segments 2 and 7.

-

-

Allostery Across Dimers : The most remarkable aspect of this compound's action is that its allosteric effect is exerted across receptor dimers. When this compound binds in its bitopic fashion to one protomer (receptor unit) within a D2 or D3 receptor dimer, it induces a conformational change that negatively modulates the binding and signaling of an orthosteric ligand (like dopamine) on the second protomer of the dimer. This explains its unusual behavior: it acts as a competitive antagonist at receptor monomers but as a negative allosteric modulator at receptor dimers.

-

Role of Sodium Ions : The action of this compound is also dependent on sodium ions (Na+). Na+ binds to a conserved allosteric site in many Class A GPCRs, including the D2 receptor. The presence of Na+ is required for the high-affinity binding of this compound's orthosteric (THIQ) component, and the molecule acts synergistically with Na+ to modulate the receptor.

Caption: Mechanism of this compound at a Dopamine Receptor Dimer.

Quantitative Pharmacological Data

The following tables summarize the binding and functional parameters of this compound at dopamine receptors.

Table 1: Pharmacological Profile of this compound at the Human Dopamine D2 Receptor

| Assay Type | Parameter | Value | Reference |

| Radioligand Binding | |||

| [³H]spiperone Saturation | KB | 933 nM | |

| α (Cooperativity) | 0.28 | ||

| [³H]spiperone Competition (vs. Dopamine) | KB | 416 nM | |

| α (Cooperativity) | 0.14 | ||

| Functional Assays | |||

| [³⁵S]GTPγS Binding | pKB | 6.55 ± 0.08 | |

| logαβ | -0.93 ± 0.07 | ||

| cAMP Inhibition | pKB | 6.84 ± 0.04 | |

| logαβ | -0.87 ± 0.04 | ||

| pERK1/2 Activation | pKB | 6.51 ± 0.04 | |

| logαβ | -0.86 ± 0.03 | ||

| β-arrestin Recruitment | pKB | 6.49 ± 0.05 | |

| logαβ | -0.73 ± 0.04 |

pKB: Negative logarithm of the equilibrium dissociation constant for an antagonist. logαβ: A measure of cooperativity in functional assays.

Table 2: Effect of D2 Receptor Mutations on this compound Pharmacology (pERK1/2 Assay)

| Mutation Location | Residue Mutation | Change in Affinity (pKB) | Change in Cooperativity (logαβ) | Reference |

| Secondary Binding Pocket (SBP) | E952.65A | Significant Decrease | Significant Decrease | |

| L942.64A | No Significant Change | 3-fold Decrease | ||

| L411.39A | 11-fold Increase | Significant Enhancement | ||

| T4127.39A | 9-fold Increase | Significant Enhancement | ||

| OBS/SBP Interface | V912.61A | No Significant Change | Significant Decrease | |

| F1103.28A | No Significant Change | Significant Decrease |

These data highlight key residues in both the secondary and orthosteric pockets that are crucial for the affinity and allosteric action of this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

Protocol 1: Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound by its ability to displace a radiolabeled antagonist, such as [³H]spiperone, from D2 or D3 receptors.

1. Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing the human D2 or D3 receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation to isolate the membrane fraction. First, centrifuge at low speed (e.g., 1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay). Store aliquots at -80°C.

2. Assay Setup (96-well format):

-

Prepare serial dilutions of this compound (the competitor ligand).

-

To each well, add:

- Assay Buffer.

- A fixed concentration of radioligand (e.g., [³H]spiperone at its approximate Kd value).

- Either buffer (for total binding), a saturating concentration of a known orthosteric ligand (e.g., 10 µM haloperidol, for non-specific binding), or the this compound dilution.

- Add the membrane preparation (typically 5-20 µg of protein) to initiate the binding reaction. The final volume is typically 200-250 µL.

3. Incubation & Termination:

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically trapped radioligand.

4. Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Protocol 2: cAMP Functional Assay (for Gi-coupled Receptors)

This protocol describes how to measure the functional effect of this compound on the inhibition of cAMP production, a hallmark of Gi-coupled receptors like the D2 receptor.

1. Cell Culture and Plating:

-

Use cells stably expressing the D2 receptor (e.g., CHO or HEK293).

-

Seed the cells into 96-well or 384-well plates and grow to near confluency.

2. Assay Procedure:

-

Wash the cells with serum-free media or a suitable assay buffer.

-

Pre-incubation: Add varying concentrations of the antagonist (this compound) to the wells. Incubate for a set period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator (e.g., 1-10 µM Forskolin) to all wells. Simultaneously, add a fixed concentration of an agonist (e.g., Dopamine at its EC₈₀) to all wells except the basal and Forskolin-only controls. The agonist will inhibit the Forskolin-stimulated cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

3. Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, GloSensor™, AlphaScreen). This step releases the intracellular cAMP.

-

Add the detection reagents. These kits are typically competitive immunoassays. For example, in an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

4. Signal Measurement:

-

Incubate the plate as required by the kit (e.g., 60 minutes at room temperature).

-

Read the plate on a suitable plate reader (e.g., a fluorescence reader for HTRF).

5. Data Analysis:

-

Generate a cAMP standard curve to convert the raw signal (e.g., HTRF ratio) into cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ of this compound.

-

This IC₅₀ value represents the functional potency of this compound in antagonizing the agonist-induced inhibition of cAMP.

Caption: Workflow for a cAMP Functional Assay (Gi-coupled GPCR).

Conclusion

This compound stands as a landmark compound in GPCR pharmacology. Its characterization as a bitopic, dimer-selective negative allosteric modulator has opened a new frontier in drug design. By targeting receptors in a more nuanced manner than traditional orthosteric ligands, compounds like this compound offer the potential for greater subtype selectivity and a "ceiling" effect that could mitigate the side effects associated with over-inhibition of dopamine signaling. The data and protocols presented here provide a comprehensive resource for researchers aiming to explore this unique modulator and to leverage its properties in the quest for the next generation of safer and more effective CNS therapeutics.

References

- 1. The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, this compound May Lead to a New Generation of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, this compound May Lead to a New Generation of Antipsychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

Preliminary Investigation of SB269652 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB269652 has emerged as a molecule of significant interest in neuroscience research due to its unique mechanism of action at dopamine receptors. Initially developed as a potential D3 receptor antagonist, it was later identified as the first negative allosteric modulator (NAM) of both dopamine D2 and D3 receptors.[1][2] Its complex pharmacology, characterized by bitopic binding and modulation of receptor dimers, presents a novel approach for therapeutic intervention in dopamine-related central nervous system disorders, such as schizophrenia. This technical guide provides a comprehensive overview of the core neuroscience of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Introduction to this compound

This compound, chemically known as N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, was originally synthesized in the pursuit of selective dopamine D3 receptor antagonists.[1] Subsequent investigations, however, revealed a more intricate and arguably more valuable pharmacological profile. In 2010, it was serendipitously discovered to be a negative allosteric modulator of D2 and D3 receptors.[2] This finding was significant as allosteric modulation of these key neurotransmitter receptors offers the potential for more subtle and potentially safer therapeutic effects compared to traditional orthosteric antagonists.

The primary interest in this compound lies in its potential as a novel antipsychotic.[2] By selectively dampening dopamine signaling rather than blocking it entirely, this compound and similar compounds could offer a treatment for schizophrenia with a reduced risk of the extrapyramidal side effects commonly associated with conventional antipsychotics.

Mechanism of Action: A Bitopic Allosteric Modulator

The mechanism of action of this compound is a key area of its novelty. It functions as a bitopic ligand, meaning it simultaneously engages both the orthosteric binding site (the primary binding site for the endogenous ligand, dopamine) and a secondary, allosteric site on the dopamine D2 and D3 receptors.

The molecule itself can be conceptually divided into two key pharmacophores connected by a linker:

-

Orthosteric Pharmacophore: The 7-cyano-tetrahydroisoquinoline (7CN-THIQ) moiety binds to the orthosteric site.

-

Allosteric Pharmacophore: The indole-2-carboxamide portion occupies a secondary binding pocket.

A crucial aspect of this compound's action is its preference for and activity at dopamine receptor dimers. The prevailing model suggests that this compound binds to one protomer (a single receptor unit) within a D2 or D3 receptor dimer. This binding event allosterically modulates the adjacent protomer, reducing its affinity for dopamine. This "across-dimer" modulation is a unique characteristic that distinguishes it from many other allosteric modulators.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro studies. These data highlight its affinity, functional potency, and allosteric properties at dopamine D2 and D3 receptors.

| Parameter | Receptor | Value | Assay Type | Reference |

| KB (nM) | D2 | 776 | Functional Affinity | |

| KB (nM) | D2 | 416 | Radioligand Binding ([3H]spiperone competition) | |

| KB (nM) | D2 | 933 | Allosteric Ternary Complex Model | |

| α (cooperativity with dopamine) | D2 | 0.14 | Radioligand Binding | |

| αβ (allosteric cooperativity with dopamine) | D2 | - | Not specified | |

| IC50 (µM) | D2 | 49 | G protein-coupled inwardly-rectifying potassium (GIRK) channel assay (co-application) | |

| IC50 (µM) | D2 | 2.9 - 7.4 | G protein-coupled inwardly-rectifying potassium (GIRK) channel assay (pre-application) | |

| KD (nM) | D3 | ~1 | [3H]this compound Saturation Binding |

Table 1: Binding Affinity and Functional Potency of this compound at Dopamine D2 and D3 Receptors.

| Compound | Modification | KB (nM) at D2 Receptor | Allosteric Cooperativity (αβ) | Reference |

| This compound | - | 776 | Maintained | |

| Analog 12b | Hydrogen substitution of the nitrile group | 87 | No significant change | |

| Analog 25d | Lacks allosteric effect | - | Poor |

Table 2: Structure-Activity Relationship of this compound Analogs.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at the human dopamine D2 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Spiperone or [3H]Nemonapride.

-

This compound.

-

Non-specific binding control: Haloperidol or another suitable D2 antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration manifold.

Procedure:

-

Thaw the D2 receptor membrane preparation on ice.

-

Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise (typically 10-50 µg protein per well).

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or this compound dilution.

-

50 µL of radioligand (e.g., [3H]Spiperone at a concentration near its Kd).

-

100 µL of the diluted membrane preparation.

-

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to assess the functional antagonism of this compound on dopamine D2 receptor-mediated inhibition of cAMP production.

Objective: To measure the effect of this compound on dopamine-induced inhibition of adenylyl cyclase activity.

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium.

-

Forskolin.

-

Dopamine.

-

This compound.

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well or 384-well cell culture plates.

Procedure:

-

Seed the D2 receptor-expressing cells into microplates and grow to near confluence.

-

On the day of the assay, aspirate the culture medium and replace it with serum-free medium or assay buffer.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of dopamine (typically the EC80) in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) and a stimulator of adenylyl cyclase, forskolin.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP levels against the concentration of this compound to determine its IC50 value.

ERK1/2 Phosphorylation Assay

This protocol describes how to measure the effect of this compound on dopamine-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Objective: To determine the inhibitory effect of this compound on D2 receptor-mediated ERK1/2 activation.

Materials:

-

Cells expressing the human dopamine D2 receptor.

-

Serum-free cell culture medium.

-

Dopamine.

-

This compound.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

-

Alternatively, a cell-based ELISA or In-Cell Western assay kit for p-ERK1/2 detection can be used for higher throughput.

Procedure (Western Blotting):

-

Plate cells and starve them of serum for several hours to overnight to reduce basal ERK1/2 phosphorylation.

-

Pre-treat the cells with different concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with dopamine (at its EC80 for ERK1/2 phosphorylation) for a short period (typically 5-10 minutes).

-

Immediately lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities and plot the ratio of p-ERK1/2 to total ERK1/2 against the this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon activation by an agonist like dopamine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gi/o protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also dissociate and modulate the activity of other effectors, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Experimental Workflow: In Vitro Characterization of this compound

The following diagram illustrates a typical workflow for the in vitro characterization of a compound like this compound.

In Vivo Studies and Potential Therapeutic Applications

The unique pharmacological profile of this compound makes it a promising candidate for the treatment of schizophrenia. Animal models of schizophrenia are employed to assess the potential antipsychotic efficacy of novel compounds. These models often involve inducing hyperdopaminergic states that mimic some aspects of the positive symptoms of the disorder.

Commonly used models include:

-

Amphetamine- or Apomorphine-Induced Hyperlocomotion: These dopamine agonists induce a state of hyperactivity in rodents, which can be attenuated by antipsychotic drugs.

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. The ability of a drug to restore PPI in animal models with disrupted PPI is considered a predictor of antipsychotic efficacy.

While specific in vivo data for this compound in these models is not extensively detailed in the initial search results, its mechanism of action suggests it would be effective in attenuating dopamine-mediated behaviors without causing the profound motor side effects associated with full D2 receptor blockade. The negative allosteric modulation would allow for a "dampening" of excessive dopamine signaling while preserving basal dopaminergic tone, which is crucial for normal motor function.

Conclusion

This compound represents a significant advancement in the field of dopamine receptor pharmacology. Its characterization as a bitopic negative allosteric modulator of D2 and D3 receptors has opened up new avenues for the development of more refined and potentially safer antipsychotic medications. The data and protocols presented in this guide provide a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential. The unique "across-dimer" mechanism of action also highlights the growing appreciation for the complexity of GPCR signaling and the opportunities for targeting these intricate processes for therapeutic gain.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of SB269652

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB269652 is an experimental compound initially investigated as a selective 5-HT7 receptor antagonist. Subsequent research has revealed its more prominent role as a potent and selective negative allosteric modulator (NAM) of the dopamine D2 and D3 receptors.[1] This compound exhibits a unique bitopic binding mechanism, interacting with both the orthosteric binding site and a secondary allosteric pocket on the receptor.[1] This mode of action allows for a nuanced modulation of dopamine receptor signaling, offering a potential therapeutic advantage in conditions like schizophrenia by reducing dopaminergic tone while preserving the physiological dynamics of dopamine signaling.

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound and similar compounds.

Mechanism of Action: A Bitopic Negative Allosteric Modulator

This compound acts as a negative allosteric modulator of D2 and D3 dopamine receptors. Its structure allows it to bind simultaneously to the orthosteric site, where dopamine and other conventional antagonists bind, and to a distinct allosteric site on the same receptor protomer. This dual interaction is thought to induce a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like dopamine. This allosteric modulation is particularly evident at higher concentrations of the orthosteric ligand. At lower concentrations of radioligands or dopamine, this compound can appear to act as a competitive antagonist.[1]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[2] Upon activation by an agonist like dopamine, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The dissociated subunits then modulate the activity of various downstream effectors.

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro assays.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | CHO | 1.2 | [1] |

| Dopamine D3 | [3H]Nemonapride | CHO | 0.8 |

Table 2: Functional Potency of this compound

| Assay | Receptor | Agonist | Cell Line | IC50 (µM) | Reference |

| GIRK Activation | Dopamine D2 | Dopamine (10 nM) | Oocytes | 49.0 | |

| GIRK Activation (87s pre-incubation) | Dopamine D2 | Dopamine (10 nM) | Oocytes | 7.4 |

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of this compound for dopamine D2 and D3 receptors by competing with a radiolabeled ligand.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligands: [3H]Spiperone for D2 receptors, [3H]Nemonapride for D3 receptors.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

-

Membrane Preparation:

-

Culture CHO cells expressing the receptor of interest to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and varying concentrations of this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding using a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Calculate the IC50 value from the curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the D2/D3 receptor in the presence of this compound.

-

Cell Lines: CHO cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand: [35S]GTPγS.

-

Reagents: GDP, Dopamine.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

-

Membrane Preparation:

-

Follow the same procedure as for the radioligand binding assay.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of dopamine, varying concentrations of this compound, GDP, and the cell membrane preparation.

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine basal binding (no agonist) and non-specific binding (in the presence of excess unlabeled GTPγS).

-

Calculate the agonist-stimulated specific binding.

-

Plot the inhibition of agonist-stimulated [35S]GTPγS binding as a function of this compound concentration to determine the IC50 value.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled D2/D3 receptors.

-

Cell Lines: CHO cells stably expressing human dopamine D2 or D3 receptors.

-

Reagents: Forskolin, Dopamine, IBMX (a phosphodiesterase inhibitor).

-

Test Compound: this compound.

-

Cell Culture Medium.

-

cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture:

-

Plate CHO cells in 96-well plates and allow them to adhere overnight.

-

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of IBMX for 15-30 minutes.

-

Add a fixed concentration of dopamine and forskolin (to stimulate cAMP production) and incubate for an additional 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Calculate the inhibition of forskolin-stimulated cAMP accumulation by dopamine in the presence of this compound.

-

Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

-

ERK1/2 Phosphorylation Assay

This assay measures the modulation of the MAPK/ERK signaling pathway, which can be activated downstream of D2/D3 receptors.

-

Cell Lines: HEK293 or CHO cells expressing human dopamine D2 or D3 receptors.

-

Reagents: Dopamine.

-

Test Compound: this compound.

-

Cell Culture Medium.

-

Lysis Buffer.

-

Antibodies: Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection System: Western blotting reagents and equipment or a plate-based detection method like AlphaLISA.

-

Cell Culture:

-

Plate cells in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

-

-

Cell Treatment:

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with a fixed concentration of dopamine for 5-10 minutes at 37°C.

-

-

Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Detection of p-ERK:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-p-ERK and anti-total-ERK antibodies.

-

Plate-Based Assay: Use a commercial kit (e.g., AlphaLISA) for high-throughput detection of p-ERK in the cell lysates.

-

-

Data Analysis:

-

Quantify the p-ERK signal and normalize it to the total ERK signal.

-

Plot the inhibition of dopamine-stimulated ERK phosphorylation as a function of this compound concentration to determine the IC50 value.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D2/D3 receptor, a key event in receptor desensitization and G protein-independent signaling.

-

Cell Lines: A cell line (e.g., U2OS or CHO) engineered for a β-arrestin recruitment assay (e.g., PathHunter, Tango, or BRET-based systems). These cells co-express the D2 or D3 receptor and a β-arrestin fusion protein.

-

Reagents: Dopamine.

-

Test Compound: this compound.

-

Assay-specific detection reagents.

-

Cell Plating:

-

Plate the engineered cells in the appropriate assay plates (e.g., white-walled plates for luminescence assays).

-

-

Compound Addition:

-

Add varying concentrations of this compound to the cells.

-

Add a fixed concentration of dopamine to stimulate the receptor.

-

-

Incubation:

-

Incubate the plates at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).

-

-

Signal Detection:

-

Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Plot the inhibition of dopamine-induced β-arrestin recruitment as a function of this compound concentration to determine the IC50 value.

-

References

Application Notes and Protocols for SB269652 in Cultured SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB269652 is a well-characterized selective antagonist of the dopamine D2 and D3 receptors, acting as a negative allosteric modulator.[1][2] The human neuroblastoma cell line, SH-SY5Y, endogenously expresses both dopamine D2 and D3 receptors, making it a valuable in vitro model for studying the effects of compounds targeting these receptors in a neuronal context. These cells can be cultured in their undifferentiated, proliferative state or differentiated into a more mature, neuron-like phenotype, offering flexibility for various research applications.

This document provides detailed protocols for utilizing this compound in cultured SH-SY5Y cells, covering essential procedures from basic cell handling to specific functional assays. The provided methodologies will guide researchers in determining the optimal working concentration of this compound and in assessing its impact on cell viability and key signaling pathways.

Data Presentation

A critical first step in working with a new compound is to determine its optimal concentration range, balancing efficacy with minimal cytotoxicity. The following table summarizes key parameters for designing experiments with this compound in SH-SY5Y cells.

| Parameter | Recommended Range/Value | Notes |

| This compound Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C. Minimize freeze-thaw cycles. |

| Initial Working Concentration Range | 10 nM - 50 µM | Based on reported IC50 values and typical concentrations for in vitro assays.[3] A dose-response experiment is crucial. |

| Vehicle Control | DMSO | The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. |

| Incubation Time | 24 - 72 hours | Dependent on the specific assay. For initial cytotoxicity, 24 and 48-hour time points are recommended. |

Experimental Protocols

SH-SY5Y Cell Culture

This protocol describes the standard procedure for maintaining undifferentiated SH-SY5Y cells.

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Maintain SH-SY5Y cells in T-75 flasks with Complete Growth Medium.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, aspirate the medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of pre-warmed Complete Growth Medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed Complete Growth Medium. A split ratio of 1:3 to 1:6 is recommended.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Determining the Optimal Concentration of this compound (Cell Viability Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

SH-SY5Y cells

-

Complete Growth Medium

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multi-channel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of Complete Growth Medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in Complete Growth Medium. A suggested starting range is from 10 nM to 50 µM. Include a vehicle control (DMSO only) and a no-treatment control.

-

After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

At the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Western Blot Analysis of Downstream Signaling Pathways

This protocol allows for the analysis of changes in protein expression and phosphorylation states of key signaling molecules downstream of D2/D3 receptors, such as Akt, ERK, and GSK-3β.

Materials:

-

SH-SY5Y cells

-

6-well plates

-

This compound

-

Dopamine (or a D2/D3 receptor agonist like quinpirole)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-GSK-3β, anti-total-GSK-3β, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal signaling.

-

Pre-treat the cells with the desired concentration of this compound (determined from the viability assay) for 1-2 hours.

-

Stimulate the cells with a D2/D3 receptor agonist (e.g., dopamine or quinpirole) for a short period (e.g., 5-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Intracellular cAMP Levels

D2 and D3 receptors are Gαi/o-coupled, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

SH-SY5Y cells

-

96-well or 384-well white opaque plates

-

This compound

-

Dopamine or a D2/D3 receptor agonist

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Seed SH-SY5Y cells in a white opaque 96-well or 384-well plate at a density optimized for the chosen cAMP assay kit.

-

Allow the cells to attach and grow overnight.

-

Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

-

Stimulate the cells with a D2/D3 receptor agonist in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a more robust measurement of inhibition.

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit. This typically involves adding detection reagents and measuring the TR-FRET signal.

-

The signal will be inversely proportional to the amount of cAMP produced.

Measurement of Intracellular Calcium ([Ca2+])

D2/D3 receptor activation can modulate intracellular calcium levels.

Materials:

-

SH-SY5Y cells

-

Black-walled, clear-bottom 96-well plates

-

This compound

-

Dopamine or a D2/D3 receptor agonist

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed SH-SY5Y cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium and wash the cells with HBSS.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing the desired concentration of this compound to the wells.

-

Measure the baseline fluorescence using a plate reader or microscope (Excitation ~494 nm, Emission ~516 nm).

-

Add the D2/D3 receptor agonist and immediately begin recording the fluorescence intensity over time to measure changes in intracellular calcium.

Mandatory Visualizations

Caption: Experimental workflow for studying this compound in SH-SY5Y cells.

Caption: Simplified signaling pathway of Dopamine D2/D3 receptors.

References

Application Notes and Protocols: cAMP Functional Assay with SB269652

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger in cellular signaling, regulated by the activity of G protein-coupled receptors (GPCRs). Assaying cAMP levels is a fundamental method for characterizing the pharmacological effects of compounds targeting GPCRs, particularly those coupled to stimulatory (Gs) or inhibitory (Gi) G proteins. This document provides a detailed protocol for conducting a cAMP functional assay to characterize the activity of SB269652, a compound known for its complex pharmacology. While this compound was initially identified as a negative allosteric modulator of dopamine D2 and D3 receptors, this application note will focus on its characterization at the serotonin 5-HT7 receptor, a Gs-coupled receptor that positively modulates adenylyl cyclase to increase intracellular cAMP levels.[1][2][3] The 5-HT7 receptor's constitutive activity in some expression systems also makes it a valuable target for identifying inverse agonists.[4][5]

These protocols are designed for researchers in pharmacology, cell biology, and drug discovery to determine the potency and efficacy of this compound as a potential antagonist or inverse agonist at the 5-HT7 receptor. The methodologies described are based on a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay, a common and robust platform for quantifying cAMP.

Signaling Pathway Diagram

The following diagram illustrates the canonical Gs-coupled signaling pathway of the 5-HT7 receptor, leading to the production of cAMP. Activation of the receptor by an agonist triggers a conformational change, leading to the activation of Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. An antagonist would block this activation by an agonist, while an inverse agonist would decrease the basal, constitutive activity of the receptor.

Caption: Gs-coupled signaling pathway of the 5-HT7 receptor.

Experimental Protocols

This section details the step-by-step methodology for a TR-FRET-based cAMP functional assay to characterize this compound. The LANCE® Ultra cAMP Kit from PerkinElmer is used as an example, but the principles can be adapted for other similar kits like HTRF® cAMP dynamic 2.

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT7 receptor.

-

Cell Culture Medium: DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer (Stimulation Buffer): HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

Test Compounds:

-

This compound (test compound)

-

Serotonin (5-HT) or 5-Carboxamidotryptamine (5-CT) (reference agonist)

-

Forskolin (positive control for adenylyl cyclase activation)

-

-

Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer, TRF0263) or similar.

-

Microplates: 384-well, white, opaque microplates.

-

Plate Reader: TR-FRET compatible plate reader with excitation at 320 or 340 nm and emission detection at 615 nm and 665 nm.

Experimental Workflow Diagram

The following diagram outlines the major steps of the TR-FRET cAMP assay.

References

- 1. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 2. Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ERK1/2 Phosphorylation Assay Using SB269652

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-Regulated Kinase (ERK) 1 and 2, also known as p44/42 Mitogen-Activated Protein Kinase (MAPK), are critical components of the Ras-Raf-MEK-ERK signaling cascade. This pathway plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and motility.[1] Dysregulation of the ERK1/2 pathway is implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention. The activation of ERK1/2 occurs via phosphorylation of specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by the upstream kinases MEK1 and MEK2.[2] Consequently, measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) serves as a reliable readout for the activation state of this pathway.

SB269652 is a well-characterized negative allosteric modulator (NAM) of the dopamine D2 and D3 receptors.[3][4] It exhibits a unique "bitopic" binding mode, interacting with both the orthosteric binding site and a secondary, allosteric pocket on the receptor.[5] This allosteric modulation is particularly interesting as it occurs across dopamine receptor dimers. Functionally, this compound can submaximally suppress dopamine-induced ERK1/2 phosphorylation, highlighting its potential as a tool to study dopamine receptor signaling and as a lead compound for the development of novel therapeutics with a nuanced mechanism of action.

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on dopamine-induced ERK1/2 phosphorylation in a cell-based assay format. The primary method described is Western blotting, a widely accessible and robust technique for quantifying protein phosphorylation.

Signaling Pathway and Mechanism of Action

Dopamine receptors, such as the D2 receptor, are G protein-coupled receptors (GPCRs). Upon activation by an agonist like dopamine, these receptors trigger intracellular signaling cascades that can lead to the phosphorylation and activation of ERK1/2. This compound, as a negative allosteric modulator, binds to a site on the D2 receptor distinct from the dopamine binding site. This binding event changes the conformation of the receptor, which in turn reduces the affinity and/or efficacy of dopamine. This inhibitory effect ultimately leads to a decrease in the downstream signaling events, including the phosphorylation of ERK1/2. The bitopic nature of this compound's interaction, spanning both orthosteric and allosteric sites, contributes to its unique pharmacological profile.

References